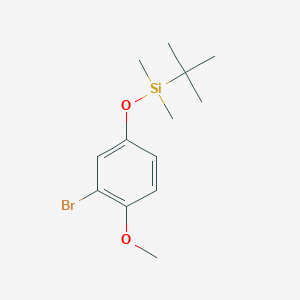

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Beschreibung

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound featuring a brominated and methoxylated aromatic ring linked to a tert-butyldimethylsilyl (TBDMS) group. Its molecular formula is C₁₃H₂₁BrO₂Si, with a molecular weight of 331.33 g/mol (). The compound is primarily used as an intermediate in organic synthesis, particularly in protecting hydroxyl groups during multi-step reactions. Notably, it has been discontinued by suppliers like CymitQuimica (), likely due to niche applications or commercial viability.

The TBDMS group enhances steric protection and thermal stability, while the bromine and methoxy substituents on the aromatic ring enable further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura). Its synthesis involves silylation of 3-bromo-4-methoxyphenol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane, yielding a colorless oil with high purity ().

Eigenschaften

IUPAC Name |

(3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-10-7-8-12(15-4)11(14)9-10/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBPSFFWSZBFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-methoxyphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-Bromo-4-methoxyphenol+tert-butyl-dimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at the 3-position facilitates transition metal-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling

The bromo group undergoes Suzuki coupling with boronic acids. For example, in a study involving analogous brominated silyl ethers:

Sonogashira Coupling

The bromo substituent participates in Sonogashira coupling with terminal alkynes:

-

Conditions : PdCl₂(PPh₃)₂ (2 mol%), CuI (5 mol%), Et₃N, THF, 60°C .

-

Applications : Generates aryl alkynes for further functionalization .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement under basic conditions:

Lithiation and Functionalization

-

Conditions : Treatment with tert-butyllithium (-78°C, THF) followed by electrophilic quenching (e.g., aldehydes, ketones) .

-

Example : Lithiation of a bromo-silyl ether derivative yielded a benzophenone analog in 53% yield .

Amination

Deprotection of the Silyl Ether

The tert-butyldimethylsilyl (TBDMS) group is cleaved under acidic or fluoride-based conditions:

Oxidation of the Methoxy Group

-

Conditions : HNO₃/AcOH, 0°C → rt.

-

Note : The methoxy group can be oxidized to a nitro group, altering electronic properties.

Reduction of the Aromatic Ring

Mechanistic Insights

-

Cross-Coupling : Proceeds via oxidative addition of the C-Br bond to Pd(0), followed by transmetalation and reductive elimination .

-

Deprotection : Fluoride ions cleave the Si-O bond through nucleophilic attack, forming a pentavalent silicon intermediate .

Comparative Reactivity

The bromine and methoxy groups direct electrophilic substitution. The TBDMS group enhances solubility in nonpolar solvents, facilitating purification .

Wissenschaftliche Forschungsanwendungen

Materials Science

In materials science, (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is utilized as a precursor for the synthesis of functionalized polymers and coatings. Its silane functional groups facilitate bonding with various substrates, enhancing the adhesion properties of coatings.

Case Study: Antifouling Coatings

Research has demonstrated that silane compounds can be incorporated into antifouling coatings to improve their performance. For instance, studies have shown that incorporating this compound into polymer matrices can enhance the hydrophobicity and reduce biofouling on marine surfaces .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various phenolic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.

Example Reaction

One notable reaction involves its use as a coupling agent in the synthesis of complex organic molecules. The bromine atom can be replaced by various nucleophiles, enabling the formation of diverse derivatives that are valuable in pharmaceutical chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. The methoxy and bromo substituents on the phenolic ring are known to influence biological interactions.

Potential Applications

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their ability to interact with specific cellular targets.

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, making them candidates for further investigation in drug development .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy group is oxidized to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In coupling reactions, the compound forms a carbon-carbon bond through the palladium-catalyzed cross-coupling mechanism.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Electronic Effects: The 4-methoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution at the para position. In contrast, halogenated analogs (e.g., 2-Br-5-Cl in ) exhibit electron-withdrawing effects, directing reactivity to meta positions. The boronate ester in ’s compound enables Suzuki-Miyaura coupling, a feature absent in non-boronated analogs.

Silyl Group Modifications :

Protection-Deprotection Chemistry

The TBDMS group in the target compound is stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., HCl). This contrasts with tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane (), where electron-withdrawing Cl substituents increase susceptibility to acid-catalyzed deprotection.

Cross-Coupling Reactions

- The bromine in the target compound facilitates Buchwald-Hartwig amination or Ullmann coupling , whereas the boronate ester in ’s compound enables Suzuki-Miyaura coupling for biaryl synthesis.

- Chlorine substituents () allow for halogen-exchange reactions (e.g., Finkelstein reaction) to introduce iodine or fluorine.

Biologische Aktivität

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₃H₂₁BrO₂Si

- Molecular Weight : 317.29 g/mol

- CAS Number : 164513-48-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound features a brominated phenoxy group, which may enhance its reactivity and binding affinity to specific enzymes or receptors. The tert-butyl dimethylsilane moiety contributes to its lipophilicity, potentially facilitating membrane penetration and cellular uptake.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

Studies suggest that this compound may possess anticancer activity. It is hypothesized that it could induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key oncogenic signaling pathways.

3. Neuroprotective Effects

Preliminary investigations suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses, indicating its potential application in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting strong antibacterial activity.

Case Study 2: Anticancer Potential

A recent investigation explored the anticancer potential of this compound in vitro using various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with accompanying morphological changes indicative of apoptosis.

Case Study 3: Neuroprotection

Another study focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The findings demonstrated that pre-treatment with this compound significantly reduced cell death and preserved neuronal function.

Q & A

Q. What are the standard synthetic routes for preparing (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane?

The compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, brominated phenols can react with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or NaH. A representative method involves stirring the phenol derivative with TBSCl in anhydrous DMF or THF under nitrogen, followed by purification via silica gel chromatography . Yields vary (18–77%) depending on reaction conditions, such as temperature (0–50°C) and stoichiometric ratios of reagents .

Q. How is the purity and structure of this compound validated in laboratory settings?

Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy and bromine positions) and silyl group integration .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .

- Chromatography : TLC and HPLC to assess purity, with retention factors (R) reported in solvent systems like EtOAc/hexane .

Q. What safety precautions are critical when handling this compound?

- Toxicology : Bromine and silyl groups may pose inhalation or skin irritation risks. Use fume hoods and PPE.

- Reactivity : Moisture-sensitive; store under inert gas (N/Ar). Avoid strong acids/bases to prevent desilylation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C-Br bond enables participation in palladium-catalyzed couplings (Suzuki, Stille) to install aryl/heteroaryl groups. For instance, in Suzuki reactions, the bromine can be replaced with boronic acids using Pd(PPh)/NaCO in toluene/water mixtures. However, steric hindrance from the silyl group may reduce coupling efficiency compared to non-bulky analogs .

Q. What strategies optimize yields in silylation reactions involving sterically hindered phenols?

Q. How is this compound utilized in protecting group chemistry for complex molecule synthesis?

The tert-butyldimethylsilyl (TBS) group protects hydroxyl moieties in multi-step syntheses. For example, in nucleoside chemistry, it stabilizes intermediates during glycosylation or phosphorylation. Desilylation is achieved with TBAF or HF-pyridine, leaving other functional groups intact .

Q. What contradictions exist in reported reaction outcomes, and how are they resolved?

Discrepancies in yields (e.g., 18% vs. 77% in similar conditions) may arise from:

- Impurity of starting materials : Rigorous drying of solvents/reagents is essential.

- Competing pathways : Bromine displacement vs. silyl group cleavage. Monitoring via Si NMR can identify undesired desilylation .

Methodological Insights

Q. What alternatives exist for sodium iodide in halogen-exchange reactions with this compound?

KI or tetrabutylammonium iodide (TBAI) can replace NaI in Finkelstein reactions. TBAI’s phase-transfer properties improve solubility in biphasic systems (e.g., EtOAc/water), accelerating iodide substitution .

Q. How is computational chemistry applied to predict reaction pathways for this compound?

Retrosynthetic tools (e.g., Reaxys, Pistachio) model feasible routes using databases of analogous silyl ethers. For example, DFT calculations predict activation energies for bromine substitution, guiding catalyst selection (e.g., Pd vs. Cu) .

Applications in Academic Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.